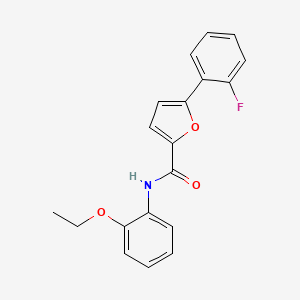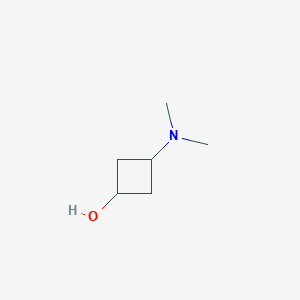
3-(Dimethylamino)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It is available in two forms: hydrochloride and trans . The hydrochloride form has a molecular weight of 151.64 , while the trans form has a molecular weight of 115.18 .
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The InChI code for the hydrochloride form is 1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H , and for the trans form, it’s 1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3/t5-,6- .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Dimethylamino)cyclobutan-1-ol include a density of 1.0±0.1 g/cm3 . The boiling point is 170.0±33.0 °C at 760 mmHg . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 33.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Femtosecond Time-Resolved Infrared Spectroscopy
A study by Schreier et al. (2007) utilized femtosecond time-resolved infrared spectroscopy to study the formation of cyclobutane dimers in oligodeoxynucleotides, revealing the ultrafast appearance of mutagenic photolesions upon ultraviolet excitation, pointing to an excited-state reaction that is approximately barrierless for bases properly oriented at the instant of light absorption (Schreier et al., 2007).
Conventional Strain Energy and the Gem-Dimethyl Effect
Ringer and Magers (2007) examined the gem-dimethyl effect in cyclobutane and its derivatives, showing how substituents accelerate cyclization, which is significant in organic synthesis. Their computational analysis suggests that 1,1-dimethylcyclobutane is less strained than cyclobutane, highlighting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).
Thymine Dimer Formation
Marguet and Markovitsi (2005) investigated the formation of thymine dimers in oligonucleotides using laser flash photolysis, providing insights into the ultrafast formation of these dimers, which are significant in understanding DNA damage by ultraviolet light (Marguet & Markovitsi, 2005).
Structural Aspects and Functionality of Cyclobutane Derivatives
A minireview by Ito (2018) covers recent findings on cyclobutane derivatives, focusing on structural characters, their usefulness for organoelectronics, and the activation of small molecules. This review encompasses the broader applications of cyclobutane derivatives beyond simple chemical reactivity, highlighting their potential in materials science (Ito, 2018).
Oxidative Repair of Pyrimidine Cyclobutane Dimers
Haddad et al. (2020) explored the oxidative repair of pyrimidine cyclobutane dimers by nitrate radicals through laser flash photolysis and computational studies. This research provides valuable insights into the mechanisms of DNA lesion repair, emphasizing the role of configuration and constitution at the cyclobutane ring on the oxidative repair process (Haddad et al., 2020).
Safety and Hazards
The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propiedades
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 |
Source


|
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)cyclobutan-1-ol | |
CAS RN |
905821-42-3 |
Source


|
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

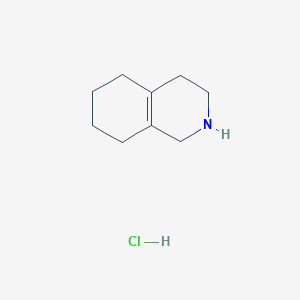
![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
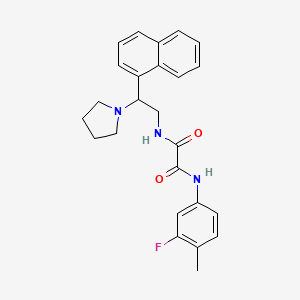
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
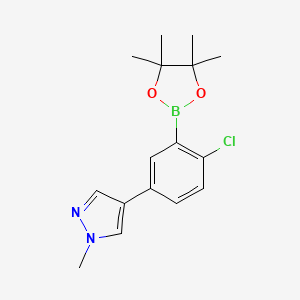
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
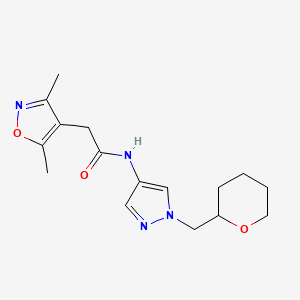

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)
